Tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.38 g/mol . It is a 4-aryl piperidine derivative, often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is valuable in medicinal chemistry and drug discovery due to its ability to modulate the 3D orientation of bifunctional protein degraders .
Preparation Methods
The synthesis of tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine and phenol derivatives.
Reaction Conditions: The piperidine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Phenol Derivative: The phenol derivative is then introduced, and the reaction is carried out under conditions that facilitate the formation of the phenoxy linkage.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic hydrolysis conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound is employed in studies related to protein degradation and the modulation of protein-protein interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s semi-flexible nature allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient ternary complex formation and protein degradation .
Comparison with Similar Compounds
Tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Tert-butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound features a hydroxyethyl group instead of a hydroxymethyl group.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and its utility as a semi-flexible linker in PROTAC development .
Properties
CAS No. |
321337-39-7 |
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Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 4-[3-(hydroxymethyl)phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-9-7-14(8-10-18)21-15-6-4-5-13(11-15)12-19/h4-6,11,14,19H,7-10,12H2,1-3H3 |
InChI Key |
OLLIIPZVOPLNFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)CO |
Origin of Product |
United States |
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